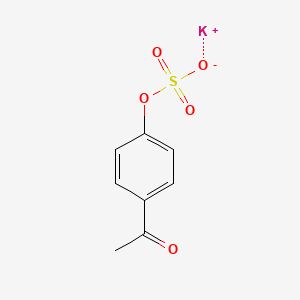
Potassium p-acetylphenyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium p-acetylphenyl sulphate: is a chemical compound with the molecular formula CH₃C(O)C₆H₄OS(O)₂OK . It is a white solid commonly used as an analytical reagent in various fields, such as pharmaceuticals, biotechnology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium p-acetylphenyl sulphate can be synthesized through the sulfonation of p-acetylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: p-Acetylphenol is reacted with concentrated sulfuric acid to form p-acetylphenyl sulphonic acid.
Neutralization: The resulting p-acetylphenyl sulphonic acid is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium p-acetylphenyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: Potassium p-acetylphenyl sulphate is used as a specific substrate for enzymatic studies, particularly with arylsulfatase enzymes . It serves as a model compound to study sulfonation and desulfonation reactions.
Biology: In biological research, this compound is used to investigate the metabolism of sulfonated phenolic compounds and their role in cellular processes .
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug metabolism and detoxification pathways .
Industry: In industrial applications, it is used as an analytical reagent for the quantification of sulfonated compounds in various matrices.
Mechanism of Action
The mechanism of action of potassium p-acetylphenyl sulphate involves its interaction with specific enzymes, such as arylsulfatases. These enzymes catalyze the hydrolysis of the sulfonate group, leading to the formation of phenolic compounds. The molecular targets include the active sites of these enzymes, where the sulfonate group is cleaved, resulting in the release of the acetylphenol .
Comparison with Similar Compounds
Potassium phenyl sulphate: Lacks the acetyl group, making it less reactive in certain enzymatic reactions.
Potassium p-tolyl sulphate: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.
Potassium p-nitrophenyl sulphate: Contains a nitro group, which significantly alters its chemical properties and reactivity
Uniqueness: Potassium p-acetylphenyl sulphate is unique due to its acetyl group, which imparts specific reactivity and makes it a valuable substrate for studying sulfonation and desulfonation reactions. Its applications in enzymatic studies and analytical chemistry highlight its importance in scientific research .
Properties
CAS No. |
38533-41-4 |
|---|---|
Molecular Formula |
C8H8KO5S |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
potassium;(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12); |
InChI Key |
VJNWNNLZAFYJOF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
Key on ui other cas no. |
38533-41-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















